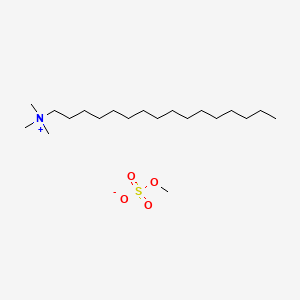![molecular formula C8H7NO2S2 B1213235 2-(メチルスルホニル)ベンゾ[d]チアゾール CAS No. 7144-49-2](/img/structure/B1213235.png)
2-(メチルスルホニル)ベンゾ[d]チアゾール
説明
Benzothiazole, 2-(methylsulfonyl)-, also known as Benzothiazole, 2-(methylsulfonyl)-, is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzothiazole, 2-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51671. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzothiazole, 2-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品
2-(メチルスルホニル)ベンゾ[d]チアゾールは、薬理作用を示す他のベンゾチアゾール誘導体と構造が類似していることから、医療分野で潜在的な可能性を示しています。 チアゾール環は、ブレオマイシン、スルファチアゾール、チアゾフリン、ダサチニブなどのいくつかの抗がん剤に存在することがわかっています . この化合物は、キナーゼ調節、微小管の重合阻害、ヒストン脱アセチル化酵素阻害を通じて作用することができるため、強力な抗腫瘍剤の開発におけるさらなる研究の対象となっています .
農業
農業では、ベンゾチアゾール誘導体は、植物の生育調節と保護における役割について研究されています。 2-(メチルスルホニル)ベンゾ[d]チアゾールが農業においてどのように具体的に応用されているかは、広くは文書化されていませんが、その構造類似体は、作物の保護と収量の向上に役立つ可能性のある重要な生物活性を有することが知られています .
材料科学
2-(メチルスルホニル)ベンゾ[d]チアゾールを材料に組み込むことで、特性が向上した新しいポリマーを開発できる可能性があります。 熱安定性、劣化に対する耐性、独自の電子特性が向上した材料を作成する可能性は、探求に適した分野です .
環境科学
ベンゾチアゾール化合物は、特に水処理と汚染制御における環境への影響について研究されています。 2-(メチルスルホニル)ベンゾ[d]チアゾールは、汚染物質と相互作用する能力を調査することで、水源を解毒および浄化するより効率的な方法の開発に役立つ可能性があります .
分析化学
分析化学において、2-(メチルスルホニル)ベンゾ[d]チアゾールは、試薬またはより複雑な分子の合成における構造モチーフとして役立ちます。 クロマトグラフィー、分光法、および校正プロセスにおける標準物質としての可能性は、重要な関心の分野となる可能性があります .
薬理学
2-(メチルスルホニル)ベンゾ[d]チアゾールの薬理学的可能性は、チアゾール含有化合物の生物活性を考えると注目に値します。 鎮痛および抗炎症特性を持つ新しい薬剤の設計、ならびに薬物受容体相互作用の研究に使用できます .
作用機序
Mode of Action
It’s worth noting that many benzothiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may interact with its targets in a way that modulates pain and inflammation.
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of similar compounds , it is possible that this compound may affect pathways related to pain perception and inflammation.
Pharmacokinetics
The compound’s physical properties such as its melting point (86-89°c), boiling point (3703±250°C), and density (1440) suggest that it may have good stability and could potentially be absorbed and distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may have similar effects.
Action Environment
The compound is reported to be soluble in common organic solvents such as alcohols and ketones, but insoluble in water . This suggests that the compound’s action may be influenced by the lipid content of the environment, as it may preferentially partition into lipid-rich environments.
生化学分析
Biochemical Properties
Benzothiazole, 2-(methylsulfonyl)- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein thiols, where it acts as a selective thiol-blocking reagent . This interaction is crucial in modulating the activity of enzymes that contain cysteine residues in their active sites. By blocking these thiols, Benzothiazole, 2-(methylsulfonyl)- can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Cellular Effects
The effects of Benzothiazole, 2-(methylsulfonyl)- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, Benzothiazole, 2-(methylsulfonyl)- can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, Benzothiazole, 2-(methylsulfonyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the thiol groups of cysteine residues . This binding prevents the enzyme from performing its catalytic function, leading to a decrease in its activity. Furthermore, Benzothiazole, 2-(methylsulfonyl)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzothiazole, 2-(methylsulfonyl)- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to Benzothiazole, 2-(methylsulfonyl)- can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of Benzothiazole, 2-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, Benzothiazole, 2-(methylsulfonyl)- can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Benzothiazole, 2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. For instance, it can lead to an increase in the levels of reactive oxygen species (ROS) by inhibiting antioxidant enzymes . This increase in ROS can further influence cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Benzothiazole, 2-(methylsulfonyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization is crucial for its activity, as it allows Benzothiazole, 2-(methylsulfonyl)- to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of Benzothiazole, 2-(methylsulfonyl)- is an important aspect of its function. The compound is primarily localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . Additionally, Benzothiazole, 2-(methylsulfonyl)- can undergo post-translational modifications that direct it to specific subcellular compartments. These modifications can include the addition of targeting signals that facilitate its transport to the mitochondria or other organelles .
特性
IUPAC Name |
2-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOXPLQWARQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287587 | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-49-2 | |
| Record name | 7144-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Methylsulfonyl)benzo[d]thiazole interact with proteins in human liver microsomes?
A1: Research indicates that 2-(Methylsulfonyl)benzo[d]thiazole can covalently bind to proteins within human liver microsomes. This interaction was investigated using a shotgun proteomic workflow. The study identified 19 modified peptides, linked to 18 distinct proteins, that were adducted by 2-(Methylsulfonyl)benzo[d]thiazole in human liver microsome incubations. [] Interestingly, this covalent modification was also observed when microsomes were incubated with 2-(Methylthio)benzo[d]thiazole, a parent compound known to be metabolized into 2-(Methylsulfonyl)benzo[d]thiazole within this biological system. [] This finding suggests that the reactive metabolite formed from 2-(Methylthio)benzo[d]thiazole is responsible for the observed protein modifications.
Q2: What is the significance of identifying protein targets of 2-(Methylsulfonyl)benzo[d]thiazole?
A2: Understanding the specific proteins targeted by 2-(Methylsulfonyl)benzo[d]thiazole is crucial for elucidating its potential toxicological effects. Covalent modification of cellular proteins by reactive metabolites can disrupt normal biological processes and potentially lead to adverse drug reactions. Therefore, identifying these protein targets provides valuable insights into the mechanisms of toxicity associated with 2-(Methylsulfonyl)benzo[d]thiazole and related compounds. [] Further research into the functions of these target proteins and the consequences of their modification could contribute to the development of safer drugs and a deeper understanding of drug-induced toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-butyl-2-[[(1R,2R)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B1213175.png)

